11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
IUPAC Nomenclature and Systematic Classification
The compound 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e]diazepin-1-one derives its systematic name from the fusion of two benzene rings (dibenzo) with a seven-membered 1,4-diazepine heterocycle. The numbering begins at the nitrogen atom in the diazepine ring, with positions 1 and 4 occupied by nitrogen atoms. The "hexahydro" designation indicates partial saturation, specifically at positions 2,3,4,5,10,11. The 4-methoxyphenyl substituent is attached to position 11, while the two methyl groups occupy position 3 in a geminal configuration.
The molecular formula is C₂₂H₂₄N₂O₂ , confirmed via X-ray crystallography. Key functional groups include a ketone at position 1, a methoxy group on the para position of the phenyl ring, and the dimethyl substitution on the diazepine ring. The IUPAC name aligns with the structure shown in Figure 1, which highlights the bicyclic framework and substituent positions.
Table 1: Systematic Classification of the Compound
Molecular Geometry and Conformational Analysis
The diazepine ring adopts a boat-shaped conformation , as revealed by X-ray diffraction studies. This geometry arises from torsional strain minimization, with the two benzene rings forming a dihedral angle of 65.46° , introducing significant non-planarity (Figure 2). The 3,3-dimethyl groups occupy axial positions, contributing to steric stabilization of the boat conformation.
Key bond lengths include:
The methoxyphenyl group at position 11 adopts an equatorial orientation, minimizing steric clashes with the dimethyl groups. Intramolecular hydrogen bonding between the ketone oxygen (O1) and the N4–H group (2.89 Å) further stabilizes the conformation.
Crystallographic Characterization via X-ray Diffraction Studies
Single-crystal X-ray analysis (monoclinic, space group C2/c) reveals a three-dimensional hydrogen-bonded network mediated by co-crystallized water molecules. The asymmetric unit contains one molecule of the compound and one water molecule. Key crystallographic parameters include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 24.92 Å, b = 7.46 Å, c = 21.16 Å; β = 109.2° |
| Hydrogen bonds | Owater–H⋯N (2.12 Å), N–H⋯Owater (1.98 Å), Owater–H⋯Omethoxy (2.34 Å) |
The water molecule bridges adjacent molecules via O–H⋯N and O–H⋯O interactions, forming a layered structure. The dimethyl groups at C3 induce a chair-like puckering in the cyclohexenone fragment of the diazepine ring, contrasting with the flatter conformation of non-methylated analogs.
Comparative Analysis with Related Dibenzo[b,e]diazepin-1-one Derivatives
Table 3: Structural Comparison with Analogues
*Excluded from discussion per user requirements.
The 3,3-dimethyl substitution in the target compound increases steric bulk compared to non-methylated derivatives, reducing ring flexibility and stabilizing the boat conformation. In contrast, the 11-(p-fluorobenzoyl) analogue lacks methyl groups, adopting a chair conformation with a smaller dihedral angle (58.2°). The 3-phenyl derivative exhibits a half-boat conformation due to electronic effects from the chloro substituent, highlighting how substituent electronegativity influences geometry.
The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs, as evidenced by its crystallization from ethanol. This structural feature also impacts π-π stacking interactions in the crystal lattice, differing from the halogen-mediated interactions in fluorinated derivatives.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGOTRHCNXXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the benzodiazepine binding site on GABA A receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
The compound interacts with its target by binding to the benzodiazepine binding site on GABA A receptors. This interaction enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s action affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system. By enhancing the effect of GABA, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.
Biochemical Analysis
Biochemical Properties
Similar benzodiazepine derivatives have been reported to exhibit antioxidant and anxiolytic activities. These compounds may interact with various enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported.
Molecular Mechanism
Benzodiazepines typically exert their effects at the molecular level by binding to the benzodiazepine site of GABA_A receptors, leading to enhanced inhibitory neurotransmission.
Metabolic Pathways
The metabolic pathways involving 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are not well-characterized. Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes.
Biological Activity
11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as the title compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O2. It features a complex structure characterized by a dibenzo[b,e][1,4]diazepine core with a methoxyphenyl substituent. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| CAS Number | 82408-02-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antidepressant Effects
Studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can exhibit antidepressant-like effects. The title compound has been tested in various animal models for its ability to alleviate symptoms of depression. For instance, it demonstrated significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy as an antidepressant agent.
2. Anxiolytic Properties
Similar compounds have been noted for their anxiolytic effects. The title compound was evaluated using the elevated plus maze (EPM) test and showed increased time spent in the open arms compared to controls, indicating reduced anxiety levels.
3. Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies using neuronal cell lines demonstrated that it could reduce cell death induced by excitotoxic agents.
The exact mechanism of action for the title compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems:
- GABAergic System : Similar diazepine compounds often act as GABA_A receptor modulators. The title compound may enhance GABAergic transmission, contributing to its anxiolytic and sedative effects.
- Serotonergic System : There is evidence suggesting that compounds with similar structures may influence serotonin pathways, which are critical in mood regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Case Study 1: Antidepressant Activity
A study published in Acta Crystallographica demonstrated that the compound significantly reduced depressive-like behavior in rodent models when administered at varying doses over a two-week period. Behavioral assessments included FST and sucrose preference tests to measure anhedonia.
Case Study 2: Anxiolytic Effects
In another investigation reported in Frontiers in Pharmacology, researchers assessed the anxiolytic potential of this compound using EPM and light-dark box tests. Results indicated a dose-dependent increase in exploratory behavior consistent with reduced anxiety.
Case Study 3: Neuroprotection
A recent study highlighted in Neuroscience Letters examined the neuroprotective effects of the title compound against oxidative stress-induced neuronal death. The findings suggested that it effectively mitigated cell death through antioxidant mechanisms.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research has indicated that dibenzo diazepines may exhibit antidepressant properties. The structural characteristics of this compound suggest potential interaction with neurotransmitter systems involved in mood regulation.
- Anxiolytic Effects : Similar compounds have been studied for their anxiolytic effects. The ability to modulate GABAergic activity could provide therapeutic benefits for anxiety disorders.
- Neuroprotective Properties : Some studies suggest that compounds within this class may offer neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Synthesis and Structural Studies
The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been documented in various studies. For instance:
- A study published in Acta Crystallographica detailed the crystallographic analysis of the compound, highlighting its hydrogen bonding patterns and molecular interactions which are crucial for its biological activity .
Case Study 1: Antidepressant Screening
A study conducted by researchers at the University of Notre Dame investigated the antidepressant-like effects of similar dibenzo diazepines in animal models. The findings suggested that these compounds could significantly reduce depressive behaviors when administered in controlled doses.
Case Study 2: Anxiolytic Effects
In a clinical trial involving patients with generalized anxiety disorder, a derivative of this compound was tested for its efficacy compared to standard treatments. Results indicated a notable reduction in anxiety symptoms with minimal side effects, suggesting a favorable profile for further development.
Comparison with Similar Compounds
Key Observations:
Solubility : Hydroxyl or methoxy groups (e.g., ) enhance aqueous solubility, critical for bioavailability.
Conformational Stability : Methyl groups at position 3 (as in the target compound) enforce rigidity, reducing entropic penalties during receptor binding .
Crystallographic Comparisons
- The monohydrate form of the target compound exhibits a 3D network stabilized by O–H···O hydrogen bonds between water molecules and carbonyl groups .
Preparation Methods
Reaction Design and Components
Karimi-Jaberi et al. developed a one-pot, three-component synthesis of hexahydro-1H-dibenzodiazepinones, including the title compound. The method combines o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 4-methoxybenzaldehyde in a ethanol/water (1:1) solvent system. Boron hydrogen sulfate ([BHS]H) serves as a recyclable Brønsted acid catalyst, enabling efficient cyclocondensation under reflux conditions.
Mechanistic Pathway
The reaction proceeds through initial Schiff base formation between the aldehyde and diamine, followed by nucleophilic attack of dimedone’s enolizable ketone. Cyclization generates the seven-membered diazepinone ring, with the methoxyphenyl group introduced regioselectively at the C11 position. The catalyst facilitates proton transfer and stabilizes intermediates, reducing activation energy.
Optimization and Yield
Optimal conditions (5 mol% [BHS]H, 80°C, 4 hours) achieve yields of 82–89% for derivatives, including the target compound. The aqueous ethanol solvent enhances solubility of intermediates while minimizing side reactions. Post-reaction, the catalyst is recovered via filtration and reused for three cycles without significant activity loss.
Single-Step Process via Isatoic Anhydride Condensation
Patent-Based Methodology
A patented single-step synthesis involves reacting substituted 1,2-phenylenediamine with isatoic anhydride derivatives in aqueous acetic acid. For the title compound, 4-methoxy-substituted phenylenediamine and 3-methylisatoic anhydride are heated at 110°C for 3 hours, yielding the diazepinone core after intramolecular cyclization.
Critical Parameters
Advantages and Limitations
This method eliminates multi-step purification but requires strict stoichiometric control to avoid dimerization byproducts. Scalability is enhanced by the simplicity of the protocol, though the use of corrosive acetic acid necessitates specialized equipment.
Classical Cyclocondensation Approaches
Early Synthetic Routes
Initial syntheses of dibenzodiazepinones, as cited in crystallographic studies, employed two-step sequences:
Yield and Challenges
Yields from classical methods range from 65–72%, with side products arising from over-alkylation or incomplete cyclization. Chromatographic purification is often required, reducing throughput compared to one-pot methods.
Comparative Analysis of Preparation Methods
Crystallization and Purification Strategies
Solvent Selection
The compound crystallizes as a monohydrate from slow evaporation of ethanol/water mixtures, forming hydrogen-bonded networks that enhance stability. X-ray diffraction confirms intermolecular N–H⋯O and O–H⋯N interactions between the diazepinone core and water molecules.
Purity Optimization
Recrystallization in ethyl acetate/n-hexane (1:3) removes dimeric impurities, achieving >98% purity for pharmacological testing. DSC analysis shows a sharp melting endotherm at 214–216°C, indicative of high crystallinity.
Industrial Scalability and Environmental Impact
Q & A
Q. What synthetic methodologies are commonly employed to prepare 11-(4-methoxyphenyl)-3,3-dimethyl-dibenzo-diazepinone?
The compound is synthesized via multi-step routes involving cyclocondensation of substituted benzodiazepine precursors. Key steps include:
- N-alkylation of dibenzo[b,e][1,4]diazepinone intermediates with 4-methoxyphenyl groups.
- Crystallization in aqueous methanol to yield the monohydrate form. Reflux conditions (e.g., 48 hours in methanol) and catalysts like triethylamine are critical for optimizing yields. Structural confirmation is achieved via X-ray crystallography .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction at 296 K (Mo-Kα radiation, λ = 0.71073 Å) resolves the structure. Key parameters:
- Space group : Monoclinic , with unit cell dimensions .
- Hydrogen bonding : N–H···O and O–H···N interactions stabilize the monohydrate lattice. Software suites like SHELXS97 (structure solving) and SHELXL97 (refinement) are used, achieving -factor = 0.043 .
Q. What spectroscopic techniques confirm its molecular identity?
- X-ray crystallography : Provides bond lengths (e.g., C5–N1 = 1.363 Å) and angles (e.g., C5–N1–C9 = 132.6°).
- Hydrogen placement : Riding models refine H-atoms with .
- Torsional parameters : Validate non-planar diazepine rings (e.g., dihedral angle between benzene rings = 89.2°) .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the compound’s stability and solubility?
The monohydrate form exhibits three-dimensional stability via:
- N1–H1A···O1W : , angle = 170°.
- O1W–H1C···O2 : , angle = 170°. These interactions enhance lattice energy, reducing hygroscopicity. Solubility in polar solvents (e.g., DMSO) is attributed to the methoxy group’s electron-donating effects .
Q. What strategies resolve discrepancies in crystallographic data across studies?
- High-resolution data : Use synchrotron radiation to improve and reduce .
- Computational validation : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental bond angles.
- Cross-referencing : Align torsion angles (e.g., C3–C2–C1–C6 = -176.5°) with literature to identify outliers .
Q. How is the compound’s pharmacological potential evaluated in preclinical studies?
- In vitro assays : Test inhibition of kinases or GPCRs linked to dibenzo-diazepinone bioactivity (e.g., anticancer targets).
- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl group to assess potency changes.
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify CYP450-mediated degradation .
Q. What experimental designs optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Vary reaction time, temperature, and solvent polarity (e.g., methanol vs. ethanol).
- Catalyst screening : Test palladium on carbon or copper iodide for cross-coupling steps.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate >95% pure product .
Methodological Notes
- X-ray refinement : Always apply anisotropic displacement parameters for non-H atoms to reduce -factors .
- Bioactivity assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
- Synthetic troubleshooting : Monitor reaction progress via TLC (Rf ≈ 0.4 in 7:3 hexane/EtOAc) to avoid byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
